N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes two pyrazole rings substituted with cyclopentyl, methyl, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-cyclopentyl-3-methyl-1H-pyrazole with an appropriate alkyl halide, followed by the formation of the second pyrazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems may also be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where nucleophiles such as amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrazoles, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Cyclo(L-leucyl-L-prolyl) peptide: A marine natural compound with antimicrobial and anticancer properties.
Uniqueness
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure, which imparts specific chemical and biological properties not found in simpler amines or peptides. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1856083-47-0 |
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Molecular Formula |
C16H25N5 |
Molecular Weight |
287.40 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C16H25N5/c1-4-20-11-16(13(3)18-20)17-9-14-10-21(19-12(14)2)15-7-5-6-8-15/h10-11,15,17H,4-9H2,1-3H3 |
InChI Key |
QDUGSPORKQGKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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